1-(4-Bromo-2-methylphenyl)piperazine-2,5-dione 1-(4-Bromo-2-methylphenyl)piperazine-2,5-dione
Brand Name: Vulcanchem
CAS No.: 1486833-31-1
VCID: VC2942796
InChI: InChI=1S/C11H11BrN2O2/c1-7-4-8(12)2-3-9(7)14-6-10(15)13-5-11(14)16/h2-4H,5-6H2,1H3,(H,13,15)
SMILES: CC1=C(C=CC(=C1)Br)N2CC(=O)NCC2=O
Molecular Formula: C11H11BrN2O2
Molecular Weight: 283.12 g/mol

1-(4-Bromo-2-methylphenyl)piperazine-2,5-dione

CAS No.: 1486833-31-1

Cat. No.: VC2942796

Molecular Formula: C11H11BrN2O2

Molecular Weight: 283.12 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Bromo-2-methylphenyl)piperazine-2,5-dione - 1486833-31-1

Specification

CAS No. 1486833-31-1
Molecular Formula C11H11BrN2O2
Molecular Weight 283.12 g/mol
IUPAC Name 1-(4-bromo-2-methylphenyl)piperazine-2,5-dione
Standard InChI InChI=1S/C11H11BrN2O2/c1-7-4-8(12)2-3-9(7)14-6-10(15)13-5-11(14)16/h2-4H,5-6H2,1H3,(H,13,15)
Standard InChI Key LTUMZBHBBJRKMU-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)Br)N2CC(=O)NCC2=O
Canonical SMILES CC1=C(C=CC(=C1)Br)N2CC(=O)NCC2=O

Introduction

Structural Characteristics

1-(4-Bromo-2-methylphenyl)piperazine-2,5-dione features a piperazine ring with two carbonyl groups at positions 2 and 5, creating a diketopiperazine core structure. The compound is characterized by substitution at the N-1 position with a 4-bromo-2-methylphenyl group. The molecular formula of this compound is C₁₁H₁₁BrN₂O₂ . The structure combines several key features that may contribute to potential biological activity: a diketopiperazine ring system that serves as a rigid scaffold, a bromine atom that enhances lipophilicity and may serve as a halogen bond donor, and a methyl group that contributes to steric properties.

The compound's structure can be represented by the SMILES notation: CC1=C(C=CC(=C1)Br)N2CC(=O)NCC2=O, providing a linear representation of the molecular structure . For more comprehensive structural identification, the InChI representation is InChI=1S/C11H11BrN2O2/c1-7-4-8(12)2-3-9(7)14-6-10(15)13-5-11(14)16/h2-4H,5-6H2,1H3,(H,13,15) . The InChIKey, which serves as a condensed digital representation of the compound, is LTUMZBHBBJRKMU-UHFFFAOYSA-N .

Physical and Chemical Properties

One of the experimentally predictable properties is the compound's Collision Cross Section (CCS), which provides information about the three-dimensional shape and size of the molecule in gas phase. These values are particularly important for mass spectrometry applications. The table below presents the predicted CCS values for various adducts of the compound:

Adductm/zPredicted CCS (Ų)
[M+H]⁺283.00768154.7
[M+Na]⁺304.98962158.4
[M+NH₄]⁺300.03422158.3
[M+K]⁺320.96356158.4
[M-H]⁻280.99312155.2
[M+Na-2H]⁻302.97507157.5
[M]⁺281.99985154.0
[M]⁻282.00095154.0

The CCS values range from approximately 154 to 158 Ų, indicating the relative size of the molecule when ionized through different mechanisms . These values are particularly useful for analytical detection and identification of the compound using ion mobility mass spectrometry techniques.

Structure-Activity Relationship Considerations

Understanding the structure-activity relationships (SAR) of 1-(4-Bromo-2-methylphenyl)piperazine-2,5-dione requires examining how each structural component potentially contributes to biological function. The diketopiperazine core provides a rigid scaffold that can present substituents in specific spatial orientations, which is often crucial for receptor binding and biological activity. This structural rigidity can enhance binding affinity to target proteins by reducing the entropic penalty associated with binding.

The 4-bromo-2-methylphenyl substituent introduces several important features. The bromine atom at the para position may serve as a halogen bond donor in interactions with biological targets. Halogen bonding has been recognized as an important non-covalent interaction in drug-receptor complexes. The methyl group at the ortho position introduces steric bulk that could influence the conformation of the molecule and its interaction with biological targets.

The position and nature of these substituents on the phenyl ring could significantly impact the compound's activity profile. Different substitution patterns might lead to varying degrees of efficacy or selectivity for particular biological targets. Comparative studies with related compounds featuring different substitution patterns would provide valuable insights into these structure-activity relationships.

Analytical Considerations

For identification and characterization of 1-(4-Bromo-2-methylphenyl)piperazine-2,5-dione in research settings, various analytical techniques can be employed. Mass spectrometry using the predicted m/z values for different adducts (as shown in the CCS table) would be valuable for compound identification. The most prominent adduct is likely to be [M+H]⁺ with an m/z of 283.00768 .

NMR spectroscopy would provide crucial structural confirmation. Expected key features in the ¹H NMR spectrum would include signals for the methyl group (likely around 2.2-2.4 ppm), the aromatic protons (6.8-7.5 ppm range), and the protons of the piperazine ring (approximately 3.5-4.5 ppm). The NH proton would likely appear as a broad signal in the downfield region.

Infrared spectroscopy would reveal characteristic carbonyl absorptions for the diketopiperazine moiety (typically around 1650-1700 cm⁻¹), providing further structural verification. These analytical approaches, combined with the provided molecular identifiers (SMILES, InChI, InChIKey), create a comprehensive framework for positively identifying and characterizing this compound in research settings.

Current Research Limitations and Future Directions

Current research on 1-(4-Bromo-2-methylphenyl)piperazine-2,5-dione appears limited, as indicated by the absence of literature and patent data in the available sources . This gap presents both challenges and opportunities for future research. The lack of specific studies on this compound indicates a need for fundamental characterization work, including experimental determination of physical properties, optimization of synthesis methods, and evaluation of biological activities.

Future research directions could include:

  • Development and optimization of synthetic routes specific to this compound

  • Experimental determination of physicochemical properties

  • Comprehensive biological screening, particularly for antileishmanial activity given the promising results with related compounds

  • Structure-activity relationship studies comparing this compound with analogues having different substitution patterns

  • Investigation of potential mechanisms of action for any observed biological activities

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